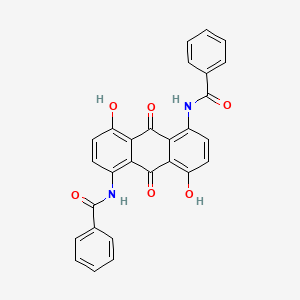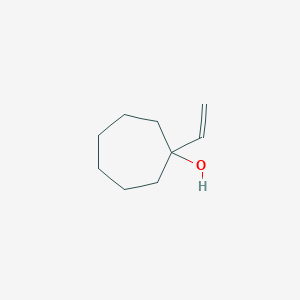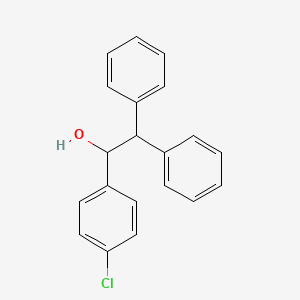
1-(4-Chlorophenyl)-2,2-diphenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2,2-diphenylethanol is an organic compound characterized by the presence of a chlorophenyl group and two phenyl groups attached to an ethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,2-diphenylethanol typically involves the reaction of 4-chlorobenzophenone with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds through the formation of a magnesium alkoxide intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent any side reactions .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)-2,2-diphenylethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 1-(4-Chlorophenyl)-2,2-diphenylethanone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-2,2-diphenylethanol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-2,2-diphenylethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-2-phenylethanol: Similar structure but with one less phenyl group.
1-(4-Bromophenyl)-2,2-diphenylethanol: Similar structure but with a bromine atom instead of chlorine.
1-(4-Methylphenyl)-2,2-diphenylethanol: Similar structure but with a methyl group instead of chlorine.
Uniqueness: 1-(4-Chlorophenyl)-2,2-diphenylethanol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications .
Propiedades
Número CAS |
6318-89-4 |
|---|---|
Fórmula molecular |
C20H17ClO |
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2,2-diphenylethanol |
InChI |
InChI=1S/C20H17ClO/c21-18-13-11-17(12-14-18)20(22)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19-20,22H |
Clave InChI |
FJKIJVMPYKEZSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone](/img/structure/B14731625.png)
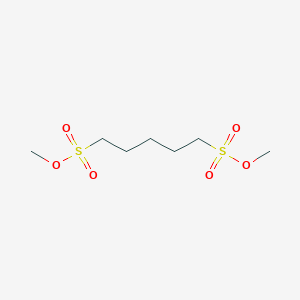
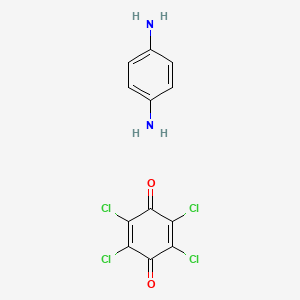
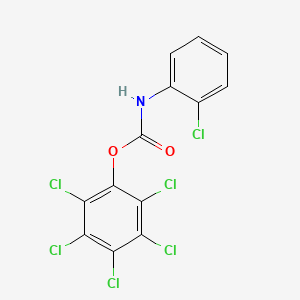

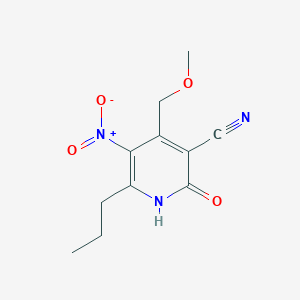
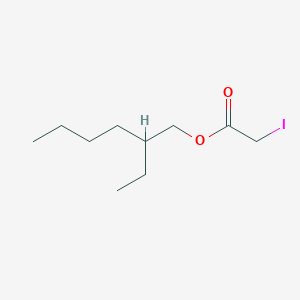
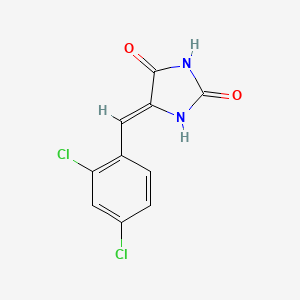
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)
![(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14731679.png)
